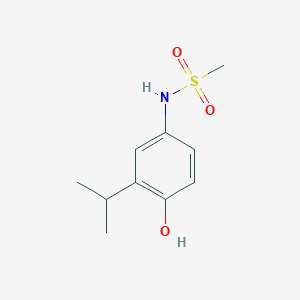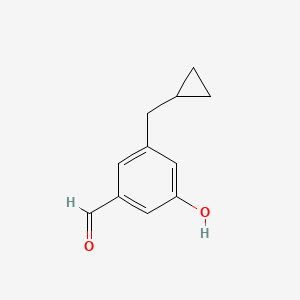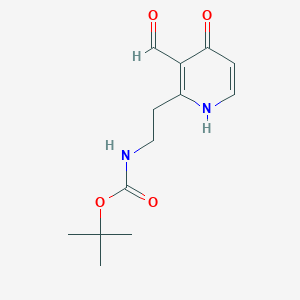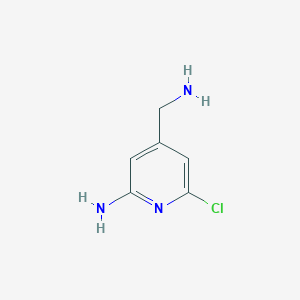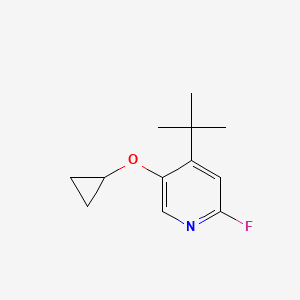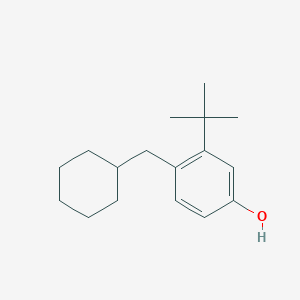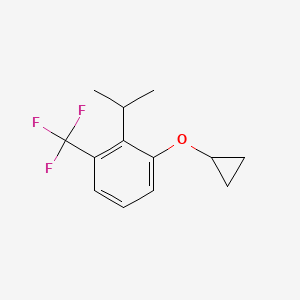
1-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group, an isopropyl group, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Ring Substituents:
Cyclopropanation: The cyclopropoxy group can be introduced via a cyclopropanation reaction, where a suitable cyclopropyl halide reacts with the benzene ring under basic conditions.
Isopropylation: The isopropyl group is introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality material.
化学反応の分析
Types of Reactions: 1-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles such as halogens, nitro groups, and sulfonic acids.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form cyclohexane derivatives.
Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under controlled temperature and solvent conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Cyclohexane derivatives or partially reduced aromatic compounds.
科学的研究の応用
1-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, coatings, and specialty chemicals.
作用機序
The mechanism of action of 1-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and interact with intracellular targets. The cyclopropoxy and isopropyl groups contribute to the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
- 1-Cyclopropoxy-2-methyl-3-(trifluoromethyl)benzene
- 1-Cyclopropoxy-2-ethyl-3-(trifluoromethyl)benzene
- 1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene
Uniqueness: 1-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of the cyclopropoxy, isopropyl, and trifluoromethyl groups results in a compound with enhanced stability, reactivity, and potential biological activity compared to its analogs.
特性
分子式 |
C13H15F3O |
|---|---|
分子量 |
244.25 g/mol |
IUPAC名 |
1-cyclopropyloxy-2-propan-2-yl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H15F3O/c1-8(2)12-10(13(14,15)16)4-3-5-11(12)17-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
InChIキー |
AXQJSXWNDALPJX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC=C1OC2CC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


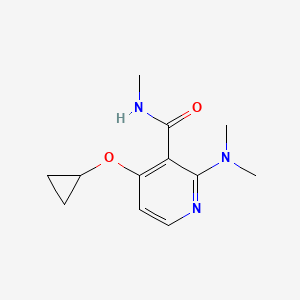
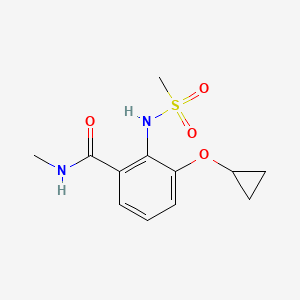
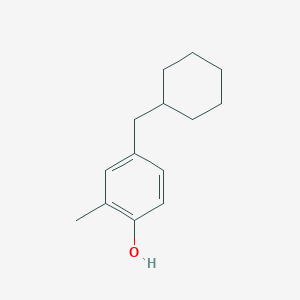
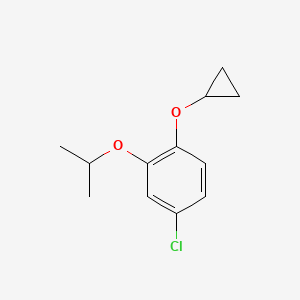

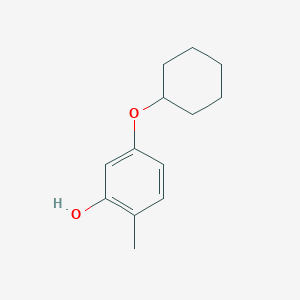
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)

